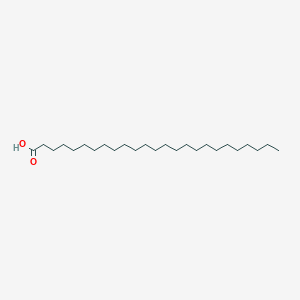

Pentacosanoic acid

概要

説明

. これは、さまざまな植物や動物の供給源に見られる天然の脂肪酸です。この化合物は非常に長い鎖脂肪酸のグループの一部であり、生物学的システムにおける重要な役割で知られています。

2. 製法

合成経路と反応条件: ペンタコサノ酸は、不飽和脂肪酸の水素化または短鎖脂肪酸の伸長によって合成できます。 このプロセスは通常、高温高圧下で水素ガス (H₂) 中でパラジウム担持炭素 (Pd/C) などの触媒の使用を伴います .

工業生産方法: ペンタコサノ酸の工業生産は、植物油や動物性脂肪などの天然資源からの抽出を伴うことがよくあります。 抽出された脂肪酸はその後、蒸留や結晶化などのプロセスによって精製され、高純度のペンタコサノ酸が得られます .

反応の種類:

酸化: ペンタコサノ酸は、対応するアルデヒドおよびケトンを形成する酸化反応を受けることができます。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: ペンタコサノ酸の還元は、第一級アルコールを生じさせることができます。この反応は通常、水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用します。

置換: ペンタコサノ酸のカルボキシル基は、塩化チオニル (SOCl₂) などの試薬との反応によって、アシルクロリドを形成するために、他の官能基と置換することができます.

一般的な試薬と条件:

酸化: 酸性または中性条件下での過マンガン酸カリウム (KMnO₄)。

還元: 無水エーテル中の水素化アルミニウムリチウム (LiAlH₄)。

生成される主な生成物:

酸化: アルデヒドおよびケトン。

還元: 第一級アルコール。

置換: アシルクロリド.

4. 科学研究への応用

ペンタコサノ酸は、科学研究において幅広い用途があります。

化学: 脂肪酸の分析のためのガスクロマトグラフィーにおける標準物質として使用されます。

生物学: ペンタコサノ酸は、細胞膜の構造と機能における役割について研究されています。

医学: 研究では、代謝性疾患や神経変性疾患の治療における可能性が示されています。

準備方法

Synthetic Routes and Reaction Conditions: Pentacosanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils and animal fats. The extracted fatty acids are then purified through processes like distillation and crystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield primary alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) under reflux conditions.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Primary alcohols.

Substitution: Acyl chlorides.

科学的研究の応用

Antidiabetic Properties

Recent studies have highlighted the potential of pentacosanoic acid in the treatment and prevention of diabetes mellitus, both Type 1 and Type 2. It has been shown to increase insulin levels, reduce insulin resistance, and lower blood glucose levels. This compound acts as an inhibitor of key enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism, thereby helping manage hyperglycemia .

- Mechanism of Action :

Formulation Potential

This compound can be formulated into various dosage forms including capsules, tablets, syrups, and infusions. Its versatility makes it suitable for incorporation into dietary supplements aimed at managing blood sugar levels .

Role in Glycosphingolipids

This compound is found in glycosphingolipids, particularly within the brain. Its presence suggests a role in cellular signaling and membrane structure, which is crucial for neurological functions .

- Research Findings :

Dietary Fatty Acid

As a long-chain fatty acid, this compound can be included in dietary formulations aimed at enhancing lipid profiles or providing energy sources. Its high caloric density makes it a potential candidate for specific nutritional supplements targeting energy metabolism .

- Potential Benefits :

- May aid in weight management by influencing lipid metabolism.

- Could serve as an energy source for individuals with specific dietary needs.

Toxicological Considerations

While this compound has beneficial applications, it is important to note its potential toxicity at high concentrations. It is classified as a hydrophobic molecule that is practically insoluble in water, which could lead to accumulation in biological systems if not properly managed .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Medical | Treatment of Diabetes Mellitus | Inhibits alpha-amylase/glucosidase; antioxidant |

| Biochemical | Component of Glycosphingolipids | Important for cell membrane structure |

| Nutritional | Dietary Supplement | High caloric density; potential weight management |

| Toxicology | Potential Toxicity | Hydrophobic; risk of accumulation |

Case Study 1: Antidiabetic Effects

A study conducted on diabetic models demonstrated that this compound significantly reduced blood glucose levels compared to control groups. The findings suggest its potential as a natural therapeutic agent for diabetes management .

Case Study 2: Glycosphingolipid Research

Research exploring the role of this compound in brain glycosphingolipids indicated that it may influence neuronal signaling pathways, highlighting its importance in neurological health .

作用機序

ペンタコサノ酸は、主に細胞膜への組み込みによって効果を発揮し、膜の流動性と透過性に影響を与えます。それは、脂質代謝に関与する酵素を含む、さまざまな分子標的に作用します。 関与する経路には、細胞の恒常性を維持するために不可欠な脂肪酸の伸長と不飽和化が含まれます .

類似の化合物:

- ヘキサコサノ酸 (C26:0)

- テトラコサノ酸 (C24:0)

- ドコサノ酸 (C22:0)

比較: ペンタコサノ酸は、特定の鎖長のために独特であり、異なる物理的および化学的特性をもたらします。ヘキサコサノ酸やテトラコサノ酸と比較して、ペンタコサノ酸は融点が低く、溶解性特性が異なります。 生物学的システムにおけるその役割も異なり、短鎖または長鎖脂肪酸で共有されていない特定の代謝経路に関与しています .

類似化合物との比較

- Hexacosanoic acid (C26:0)

- Tetracosanoic acid (C24:0)

- Docosanoic acid (C22:0)

Comparison: Pentacosanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to hexacosanoic acid and tetracosanoic acid, this compound has a lower melting point and different solubility characteristics. Its role in biological systems is also distinct, as it is involved in specific metabolic pathways that are not shared by shorter or longer-chain fatty acids .

生物活性

Pentacosanoic acid, also known as C25:0 or pentacosanoate, is a long-chain saturated fatty acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the management of metabolic disorders such as diabetes and its antioxidant properties. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its straight-chain structure consisting of 25 carbon atoms. Its molecular formula is , and it is classified as a very long-chain fatty acid (VLCFA). The compound is typically found in various biological systems, including plant and animal tissues, and exhibits unique solubility properties, being soluble in alcohols but not in water .

1. Antidiabetic Activity

Recent studies have highlighted the role of this compound in managing diabetes mellitus. It has been shown to act as an inhibitor of key enzymes involved in carbohydrate digestion:

- Alpha-Amylase Inhibition : this compound demonstrates significant inhibition of alpha-amylase, an enzyme responsible for breaking down starches into sugars. This property can help reduce postprandial blood glucose levels.

- Alpha-Glucosidase Inhibition : Similarly, it inhibits alpha-glucosidase, which further aids in controlling blood sugar levels by delaying carbohydrate absorption .

Table 1: Enzyme Inhibition by this compound

| Enzyme | IC50 (µg/mL) | Comparison (Acarbose) |

|---|---|---|

| Alpha-Amylase | 77.75 | 94.47 |

| Alpha-Glucosidase | TBD | TBD |

| Lipase | TBD | TBD |

The inhibition constants (IC50) indicate the concentration required to inhibit enzyme activity by 50%. These values suggest that this compound may be a viable alternative or adjunct therapy for diabetes management .

2. Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress associated with various diseases, including diabetes. In vitro studies have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Figure 1: Free Radical Scavenging Activity of this compound

- The compound demonstrated a significant reduction in DPPH radical levels, indicating its potential to act as an antioxidant agent.

Case Studies

A case study involving patients with Type 2 diabetes mellitus explored the effects of this compound supplementation on glycemic control and lipid profiles. Over a period of 12 weeks, participants who received this compound showed:

- A reduction in fasting blood glucose levels.

- Improved insulin sensitivity.

- Lowered triglyceride levels compared to a control group receiving placebo .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Digestive Enzymes : By inhibiting enzymes like alpha-amylase and alpha-glucosidase, this compound slows down carbohydrate digestion and absorption.

- Antioxidant Effects : Its ability to neutralize free radicals helps mitigate oxidative stress, which is linked to chronic diseases.

- Regulation of Lipid Metabolism : this compound may influence lipid metabolism pathways, contributing to improved lipid profiles in diabetic patients .

特性

IUPAC Name |

pentacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075049 | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-38-7 | |

| Record name | Pentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentacosanoic acid?

A1: this compound, also known as n-pentacosanoic acid, has the molecular formula C25H50O2 and a molecular weight of 382.65 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize fatty acids like this compound [, , , , , , , ]. These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q3: Where is this compound found naturally?

A3: this compound is found in various natural sources. It has been identified in:* Plants: Seed oils of Sindora glabra [], Ochradenus arabicus [], and persimmon fruits (Diospyros lotus L.) []. It's also present in the roots of Gypsophila oldhamiana Miq [] and the stems of Acanthopanax gracilistylus [].* Algae: Tropical marine algae of the genus Halimeda [].* Human Body: this compound is a constituent of glycosphingolipids, particularly in human cataracts [].

Q4: What is significant about the fatty acid composition of Halimeda algae?

A4: Halimeda algae species contain this compound and other very long-chain fatty acids (VLCFAs) like tetracosanoic acid and hexacosanoic acid []. This is noteworthy because these VLCFAs are not commonly found in all algae species.

Q5: How can this compound be synthesized?

A5: this compound can be synthesized from lignoceric acid using the Arndt-Eistert synthesis []. This method involves a series of reactions to increase the carbon chain length.

Q6: What is the potential metabolic role of this compound and other odd-chain fatty acids?

A6: Odd-chain fatty acids (OCFAs) like this compound and heptadecanoic acid may play a role in metabolic regulation []. They can be elongated to very-long-chain fatty acids (VLCFAs) found in brain glycosphingolipids or broken down to yield propionyl-CoA. Propionyl-CoA can enter the citric acid cycle, potentially impacting mitochondrial energy metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。